molecular formula C11H10N2O2 B14910162 4-(1-Cyanoethoxy)-3-methoxybenzonitrile

4-(1-Cyanoethoxy)-3-methoxybenzonitrile

Cat. No.: B14910162
M. Wt: 202.21 g/mol
InChI Key: JWFANDTYSBICOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Cyanoethoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH3) attached to a benzene ring, along with an ethoxy group (–OCH2CH3) linked to the cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanoethoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 1-bromo-2-cyanoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Cyanoethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-(1-Cy

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(1-cyanoethoxy)-3-methoxybenzonitrile

InChI

InChI=1S/C11H10N2O2/c1-8(6-12)15-10-4-3-9(7-13)5-11(10)14-2/h3-5,8H,1-2H3

InChI Key

JWFANDTYSBICOC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.